C 021 dihydrochloride
Overview
Description
C 021 dihydrochloride is a potent antagonist of CCR4 . It has been found to effectively inhibit functional chemotaxis in both humans and mice .
Synthesis Analysis
The synthesis of C 021 dihydrochloride involves a structure-activity relationship study of 2-aminoquinazolines .Molecular Structure Analysis
The molecular weight of C 021 dihydrochloride is 540.57 . Its chemical name is 2- [1,4’-Bipiperidin]-1’-yl- N -cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride .Chemical Reactions Analysis
C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor .Physical And Chemical Properties Analysis
C 021 dihydrochloride is a pale yellow solid . It is soluble in DMSO and water . It should be stored at -20°C .Scientific Research Applications
Electrocatalysis in Organic Synthesis
- Application in Electrocatalysis : C 021 dihydrochloride, or 1,2-Dichloroethane (DCE), is utilized in electrocatalysis for the synthesis of valuable (hetero)aryl chlorides. This process involves catalytic dehydrochlorination at the cathode with simultaneous anodic oxidative aromatic chlorination, using HCl as the chloride source (Liang et al., 2019).
Isotope Analysis in Environmental Science
- Isotope Analysis in Hexachlorocyclohexanes : C 021 dihydrochloride plays a role in the isotope analysis of hexachlorocyclohexanes (HCHs), important persistent organic pollutants. This includes studying enzyme specificity in apparent carbon and hydrogen kinetic isotope effects during dehydrochlorination of γ-HCH (lindane) (Schilling et al., 2019).
Chlorine Isotope Effects in Environmental Transformations
- Chlorine Isotope Effects : C 021 dihydrochloride is significant in understanding chlorine isotope effects during the reductive dechlorination of polychlorinated ethanes. This research aids in assessing contaminant transformation in subsurface environments (Hofstetter et al., 2007).
Spectroscopy in Chemical Analysis
- Spectroscopic Analysis : The compound is involved in diode laser spectroscopic studies, such as the analysis of the C3 molecule by observing the ν3 hot bands and combination band of C3, providing molecular constants and energy differences (Kawaguchi et al., 1989).
Catalysis in Chemical Reactions
- Role in Catalysis : The compound is utilized in studies of oxyhydrochlorination of methane, exploring the stoichiometry and activity of catalysts in producing chlorocarbons (Conner et al., 1984).
Environmental Microbiology
- In Microbial Dehalogenation : Research on Arthrobacter sp. strain HA1 demonstrates that C 021 dihydrochloride, in the form of 1-chlorohexane, is dehalogenated by halidohydrolase enzymes. This contributes to understanding microbial degradation of halogenated compounds (Scholtz et al., 1987).
Advanced Reduction Processes
- Advanced Reduction Processes : It is key in the study of advanced reduction processes (ARPs) for degrading 1,2-Dichloroethane, a chemical with potential environmental and health impacts. This research explores the degradation kinetics and mechanisms involved (Liu et al., 2014).
Future Directions
properties
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C 021 dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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